![molecular formula C9H9N3O2 B1400569 3-(1H-吡唑并[3,4-b]吡啶-3-基)丙酸 CAS No. 1246520-77-3](/img/structure/B1400569.png)

3-(1H-吡唑并[3,4-b]吡啶-3-基)丙酸

描述

“3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid” is a heterocyclic compound . It is part of the 1H-pyrazolo[3,4-b]pyridines group, which are known for their two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid”, is characterized by two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions are often systematized according to the method to assemble the pyrazolopyridine system .

科学研究应用

生物医学应用

1H-吡唑并[3,4-b]吡啶,包括“3-(1H-吡唑并[3,4-b]吡啶-3-基)丙酸”,已被用于广泛的生物靶标 . 它们因与嘌呤碱基腺嘌呤和鸟嘌呤的密切相似性而引起了药物化学家的兴趣 .

合成方法

该化合物在合成化学领域也很重要。 已开发出多种合成策略和方法用于合成1H-吡唑并[3,4-b]吡啶衍生物 .

PPARα激活

研究表明,1H-吡唑并[3,4-b]吡啶衍生物可以激活PPARα,一种过氧化物酶体增殖物激活受体 . 这可能对治疗代谢紊乱有影响。

抗菌应用

一些功能化的1H-1,2,3-三唑连接的吡唑并[3,4-b]吡啶-6(7H)-酮,包括“3-(1H-吡唑并[3,4-b]吡啶-3-基)丙酸”,已显示出抗菌特性 .

抗菌研究

未来方向

The future directions for the study of “3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid” and other 1H-pyrazolo[3,4-b]pyridines are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to purine bases, these compounds may have significant potential in drug discovery and development .

作用机制

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the core structure of this compound, have been widely studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in signal transduction pathways.

属性

IUPAC Name |

3-(2H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-6-2-1-5-10-9(6)12-11-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBKNASBQWYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

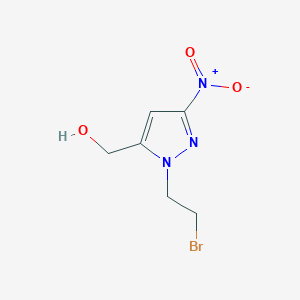

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

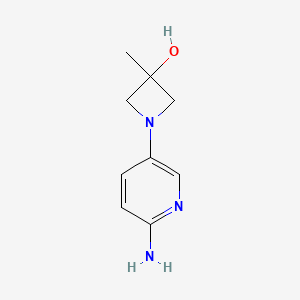

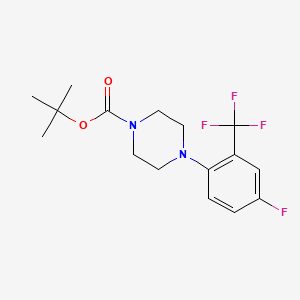

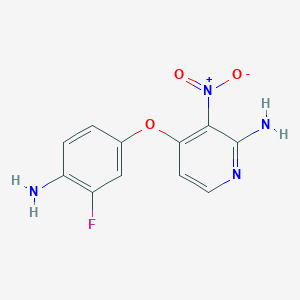

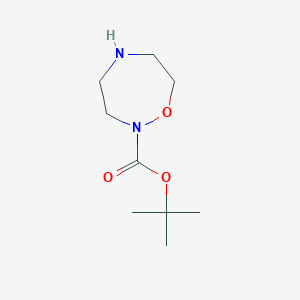

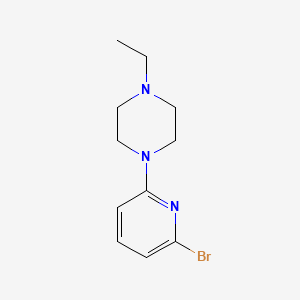

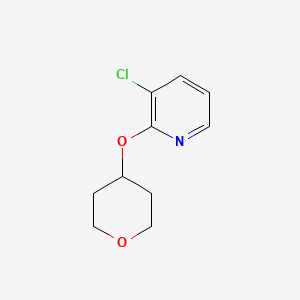

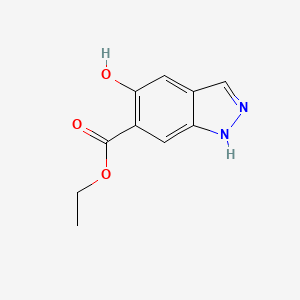

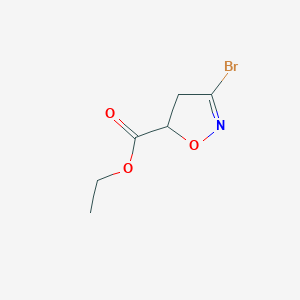

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)